Cas no 2171823-02-0 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid)

4-{2-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclohexyl group and a methylacetamido side chain, offering steric and conformational control in peptide backbone modifications. The Fmoc group ensures orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The butanoic acid terminus provides a carboxyl handle for further conjugation or resin attachment. This compound is particularly useful for introducing hydrophobic and rigid motifs into peptide sequences, enhancing stability and target binding affinity. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for advanced peptide research and drug development.
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid structure
2171823-02-0 structure
Product name:4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid
CAS No:2171823-02-0
MF:C28H34N2O5
MW:478.579967975616
CID:5860409
PubChem ID:165831120

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid
    • 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
    • 2171823-02-0
    • EN300-1509488
    • Inchi: 1S/C28H34N2O5/c1-30(17-9-14-26(32)33)25(31)18-28(15-7-2-8-16-28)29-27(34)35-19-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-6,10-13,24H,2,7-9,14-19H2,1H3,(H,29,34)(H,32,33)
    • InChI Key: VCTAQNKHNAJIHL-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N(C)CCCC(=O)O)=O)CCCCC1)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 95.9Ų

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1509488-50mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1509488-1.0g
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
1g
$0.0 2023-06-05
Enamine
EN300-1509488-500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1509488-100mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1509488-2500mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1509488-10000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1509488-1000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1509488-250mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1509488-5000mg
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylacetamido}butanoic acid
2171823-02-0
5000mg
$9769.0 2023-09-27

Additional information on 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid

Comprehensive Guide to 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0)

4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclohexyl-N-methylacetamido moiety, makes it a valuable intermediate in the development of bioactive molecules. Researchers and pharmaceutical companies frequently search for this compound due to its role in solid-phase peptide synthesis (SPPS) and its potential applications in drug discovery.

The compound's Fmoc-protected amino acid derivative is particularly significant in modern peptide chemistry. The Fmoc group is known for its stability under basic conditions and ease of removal under mild acidic conditions, making it a preferred choice for peptide coupling reactions. With the growing demand for custom peptides and therapeutic proteins, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid has gained attention in both academic and industrial settings.

One of the key advantages of this compound is its compatibility with automated peptide synthesizers, which are increasingly used in high-throughput screening and biopharmaceutical production. Researchers often inquire about its solubility, reactivity, and optimal conditions for Fmoc deprotection, highlighting its importance in peptide-based drug development. Additionally, its cyclohexyl ring contributes to enhanced conformational stability, which is crucial for designing peptides with improved bioavailability.

In recent years, the rise of personalized medicine and targeted therapies has further driven interest in compounds like 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid. Its role in creating peptide-drug conjugates and biomarker probes aligns with the industry's focus on precision medicine. Frequently searched questions include its synthetic pathways, purity specifications, and compatibility with green chemistry principles, reflecting the compound's relevance in sustainable research practices.

From a commercial perspective, the demand for high-purity Fmoc-amino acids like this compound continues to grow, particularly in regions with thriving biotech hubs. Suppliers often highlight its batch-to-batch consistency and low impurity levels, which are critical for regulatory compliance in GMP manufacturing. As peptide-based therapeutics gain FDA approvals, the market for intermediates such as 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid is expected to expand significantly.

In summary, 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}butanoic acid (CAS No. 2171823-02-0) is a versatile and high-value compound in peptide science. Its applications span from academic research to industrial-scale drug production, driven by advancements in peptide therapeutics and bioconjugation techniques. For researchers exploring its properties, understanding its structural features and synthetic utility is essential for optimizing its use in cutting-edge pharmaceutical projects.

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